

Application Notes and Protocols for PI-103 In Vitro Kinase Activity Assay

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Compound of Interest

Compound Name: PI-103

Cat. No.: B1684136

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro kinase activity of **PI-103**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

Introduction

PI-103 is a small molecule inhibitor that targets multiple members of the PI3K family, including p110 α , p110 β , p110 δ , and p110 γ , as well as the serine/threonine kinase mTOR.[1][2][3] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[4] **PI-103** serves as a crucial compound in preclinical research to understand the therapeutic potential and cellular effects of dual PI3K/mTOR inhibition.[5]

Principle

The in vitro kinase assay for **PI-103** is designed to measure its ability to inhibit the enzymatic activity of specific kinase targets, primarily PI3K isoforms and mTOR. The assay typically involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of **PI-103**. The inhibitory effect is quantified by measuring the amount of product formed, which is inversely proportional to the inhibitor's potency. Common methods for detection include radiometric assays using radiolabeled ATP, and non-radiometric assays such as fluorescence-based or luminescence-based technologies that detect the product or a byproduct of the kinase reaction.

Data Presentation

The inhibitory activity of **PI-103** is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC₅₀ values for **PI-103** against its primary targets in cell-free in vitro assays.

Target	IC ₅₀ (nM) - Source 1	IC ₅₀ (nM) - Source 2
PI3K α (p110 α)	2	8
PI3K β (p110 β)	3	88
PI3K δ (p110 δ)	3	48
PI3K γ (p110 γ)	15	150
mTORC1	Not specified	20
mTORC2	Not specified	83
DNA-PK	23	2

Note: IC₅₀ values can vary between different assay platforms and experimental conditions.[\[1\]](#)
[\[3\]](#)

Experimental Protocols

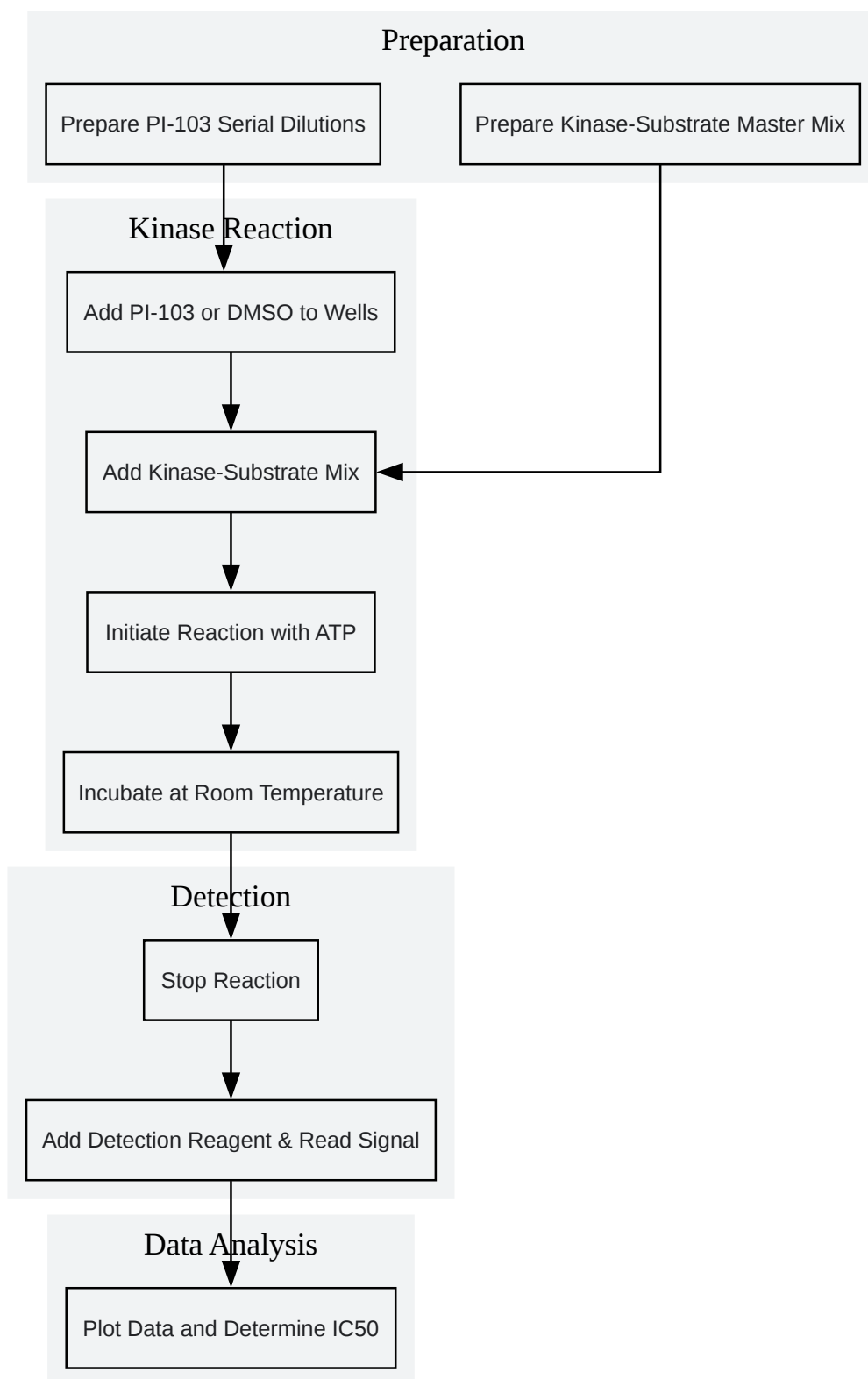
This section provides a detailed methodology for a generic in vitro kinase assay to determine the IC₅₀ of **PI-103** against a PI3K isoform. This protocol can be adapted for other kinase targets of **PI-103**.

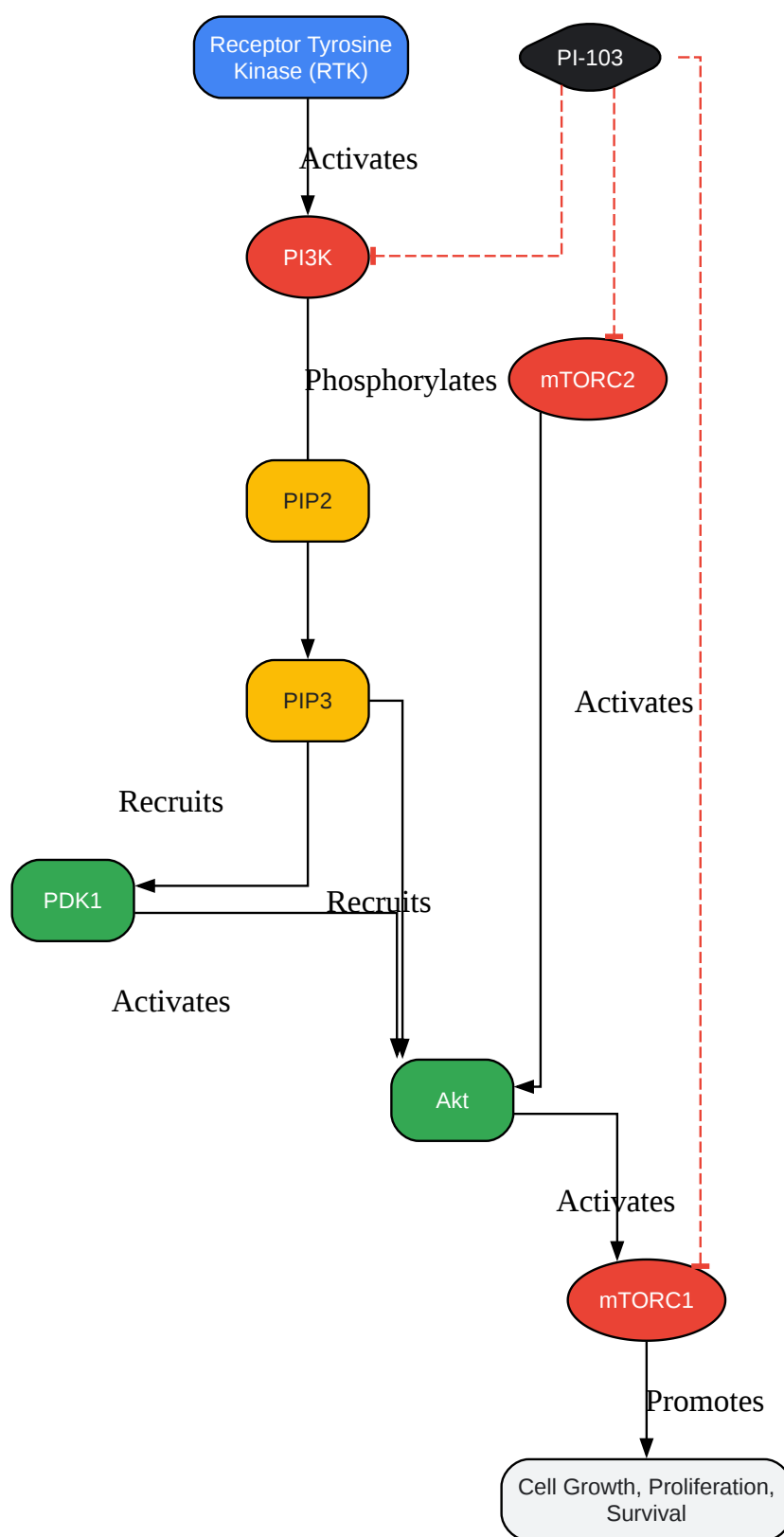
Materials and Reagents

- Purified recombinant human PI3K enzyme (e.g., p110 α /p85 α)
- PI-103** (stock solution in DMSO)
- Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 50 mM NaCl, 0.025 mg/ml BSA)

- Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP (stock solution)
- [γ - ^{32}P]ATP (for radiometric assay)
- Detection Reagent (e.g., for ADP-Glo™ Kinase Assay)
- 96-well or 384-well assay plates
- Plate reader (scintillation counter for radiometric assay or luminometer for luminescence-based assay)

Experimental Workflow





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